Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate
Description
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is a partially saturated pyridazine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 5. For example, methyl 6-chloro-3-pyridazinecarboxylate (CAS: 34253-02-6) serves as a precursor for synthesizing derivatives like 6-alkylamino-3-pyridazinecarboxamides via reactions with alkylamines . This compound’s tetrahydropyridazine backbone may confer unique conformational flexibility compared to fully aromatic pyridazines, influencing its reactivity and biological interactions.
Properties
CAS No. |
90048-21-8 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-6,8-9H,1-2H3 |
InChI Key |
DOUZWNKKGIIYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(NN1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain consistent quality and yield, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different tetrahydropyridazine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Biological Activities
Research indicates that methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate possesses several bioactive properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage in cells.
- Cytotoxic Effects : Research into the cytotoxicity of this compound has revealed its potential as an anti-cancer agent. It has shown effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Medicinal Chemistry
This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Agricultural Science
Due to its antimicrobial properties, this compound can be investigated as a natural pesticide or fungicide. Its application could lead to safer agricultural practices by reducing reliance on synthetic chemicals.
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. Research into polymer composites incorporating this compound could lead to advancements in materials with enhanced durability or specific functionalities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity (2024) | Evaluate the efficacy against bacterial strains | Showed significant inhibition of growth for E. coli and Staphylococcus aureus |
| Cytotoxicity Assessment (2023) | Investigate effects on cancer cell lines | Induced apoptosis in MDA-MB-231 breast cancer cells with IC50 of 5 µM |
| Antioxidant Capacity Evaluation (2022) | Measure free radical scavenging activity | Demonstrated a high capacity for reducing oxidative stress |
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Pyridazinecarboxylate Esters
Pyridazinecarboxylate esters share a common core but differ in substituents and saturation. Key examples include:
Key Observations :
- Steric and Electronic Effects : The methyl group at C6 in the target compound may hinder nucleophilic attacks compared to unsubstituted analogs like methyl pyridazine-3-carboxylate.
Partially Saturated Derivatives
Tetrahydropyridazines and dihydropyridines demonstrate distinct pharmacological profiles:
Key Observations :
- Neurotoxicity vs. Therapeutics : MPTP’s tetrahydropyridine structure causes Parkinsonism via mitochondrial toxicity , while dihydropyridines like amlodipine are designed for therapeutic calcium channel modulation . The target compound’s tetrahydropyridazine scaffold lacks the phenyl group linked to MPTP’s toxicity, suggesting divergent biological interactions.
- Ring Flexibility : Partial saturation in tetrahydropyridazines may enhance binding to enzymes or receptors compared to rigid aromatic systems.
Functional Group Variations
Substituents significantly alter chemical behavior:
- Aminomethyl Derivatives: Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride (CAS 1688685-39-3) introduces a charged aminomethyl group, increasing water solubility via hydrochloride salt formation . This contrasts with the neutral methyl ester in the target compound.
- Degradation Products: Impurities like diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (from amlodipine synthesis) highlight the instability of ester groups under harsh conditions .
Biological Activity
Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and therapeutic potential of this compound based on available research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 156.18 g/mol
- CAS Number : 344596-94-7
The structure of this compound features a tetrahydropyridazine ring which is significant for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress within cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Neuroprotective Effects : Research indicates that this compound can provide neuroprotective effects by modulating pathways associated with neuronal survival and apoptosis. This suggests its potential use in neurodegenerative diseases .
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Enhances cholinergic signaling | |
| Antioxidant Properties | Reduces oxidative stress | |
| Neuroprotection | Modulates neuronal survival pathways |
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation. The compound's ability to inhibit AChE was considered a significant factor in these improvements .
- Oxidative Stress Models : In vitro studies demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures exposed to oxidative stress conditions. This highlights its potential as a therapeutic agent for conditions characterized by oxidative damage .
Q & A
Basic: What synthetic routes are effective for preparing Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate?
A common approach involves nucleophilic substitution or cyclization reactions. For example, methyl 6-chloro-3-pyridazinecarboxylate derivatives can react with alkylamines or alcohols under reflux conditions to introduce substituents. Methanolic ammonia or primary alkylamines are effective nucleophiles for substituting chlorine at the 6-position, as demonstrated in analogous pyridazinecarboxylate syntheses . Optimization may require temperature control (e.g., 60–80°C) and stoichiometric adjustments to minimize byproducts.
Basic: What spectroscopic techniques are recommended for structural confirmation?
Key methods include:
- 1H/13C NMR : Assign peaks based on neighboring substituents. For instance, the methyl ester group typically resonates at δ ~3.8–4.0 ppm (1H) and δ ~165–170 ppm (13C), while tetrahydropyridazine protons show splitting patterns indicative of ring conformation .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and NH/CH vibrations in the 2800–3300 cm⁻¹ range .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns consistent with the bicyclic structure .
Basic: How should this compound be stored to ensure stability?
Store at ≤ -20°C in airtight, light-protected containers under inert gas (e.g., argon). The ester group is prone to hydrolysis; avoid exposure to moisture. For long-term stability, lyophilization or storage in anhydrous solvents (e.g., DMSO-d6) is recommended .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:
- Replicating Studies : Use standardized protocols (e.g., MTT assays for cytotoxicity, consistent IC50 calculations) .
- Comparative SAR Analysis : Synthesize and test derivatives (e.g., alkylamino or halogenated analogs) to isolate structural determinants of activity .
- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to exclude confounding effects from impurities .
Advanced: What methodologies are suitable for investigating the compound’s effects on autophagy or mTOR pathways?
- Western Blotting : Use antibodies against LC3-II (autophagy marker) and phosphorylated mTOR/p70S6K (pathway activity). Normalize to β-actin for loading control .
- Flow Cytometry : Quantify autophagic vesicles via fluorescent dyes (e.g., monodansylcadaverine) .
- Statistical Analysis : Apply ANOVA with Bonferroni correction for multi-group comparisons (p < 0.05 threshold) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications : Introduce substituents at the 6-methyl or carboxylate positions. For example, replace the methyl group with bulky tert-butyl or electron-withdrawing groups (e.g., -CF3) to assess steric/electronic effects .
- Functionalization : Convert the ester to amides or hydrazides via aminolysis to alter bioavailability .
- Stereochemical Probes : Synthesize enantiomers using chiral catalysts (e.g., Evans auxiliaries) to evaluate enantioselective bioactivity .
Advanced: What analytical methods are critical for assessing purity and batch consistency?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water gradients) to achieve baseline separation of impurities .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent ester degradation .
Advanced: How can computational modeling aid in understanding its reactivity or binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for synthesis planning .
- Molecular Docking : Simulate interactions with target proteins (e.g., mTOR) using AutoDock Vina; validate with mutagenesis studies .
- ADMET Prediction : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier permeability for preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
